5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole
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Overview
Description
5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole is a complex organic compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the sulfonyl and carbonyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: The reduction of the nitro group to an amino group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbonyl groups play a crucial role in binding to these targets, often through hydrogen bonding or covalent interactions. This binding can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(5-(((4-Methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide
- 1-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-3-nitrobenzene
Uniqueness
Compared to similar compounds, 5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(1,2,3-benzothiadiazol-5-yl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-9-2-5-11(6-3-9)23(20,21)17-14(19)15-10-4-7-13-12(8-10)16-18-22-13/h2-8H,1H3,(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVRRIQMWRUAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC3=C(C=C2)SN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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